Methyl 4-(trifluoromethyl)nicotinate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-(trifluoromethyl)nicotinate involves several key strategies, including trifluoromethylation of aryl iodides. A notable method reported involves the use of an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system. This approach highlights a safe and economical synthesis route, particularly for intermediates in the production of anti-infective agents (Mulder et al., 2013).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of Methyl 4-(trifluoromethyl)nicotinate were not identified, general practices in molecular structure determination, such as X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy, provide comprehensive insights into the molecular configuration of similar nicotinate derivatives. These techniques are instrumental in confirming the chemical identity and purity of synthesized compounds (Zhou et al., 2008).
Chemical Reactions and Properties
Methyl 4-(trifluoromethyl)nicotinate participates in various chemical reactions, underpinning its versatility in synthetic chemistry. For example, its esterification and subsequent reactions enable the production of compounds with potential antinociceptive activities, highlighting its role in generating pharmacologically relevant molecules (Erharuyi et al., 2015).
Scientific Research Applications
Synthesis and Economic Production : A safe and economical synthesis process for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed. This process involves trifluoromethylation of an aryl iodide using an inexpensive system (Mulder et al., 2013).
Metabolic Studies : The compound has been used to study the correlation between niacin equivalent intake and urinary excretion of its metabolites in humans consuming self-selected foods (Shibata & Matsuo, 1989).
Dermatological Research : Research has explored the cutaneous penetration of methyl nicotinate in individuals with sensitive skin, using laser Doppler perfusion imaging. This study is significant for understanding skin absorption and response in sensitive skin types (Issachar et al., 1998).
Drug Delivery Systems : Methyl nicotinate has been used to study the bioavailability of niflumic acid, a potent anti-inflammatory drug, in different concentrations in a microemulsion vehicle. This research contributes to the development of effective drug carrier systems (Bolzinger et al., 1998).
Enhancement of Peripheral Blood Collection : A study investigated the use of methyl nicotinate solution to improve peripheral blood collection. This method can be particularly beneficial for patients who have a phobia of venous blood collection or are unable to provide venous blood samples (Zhu et al., 2022).
Biosynthesis Research : Methyl nicotinate has been studied in relation to the biosynthesis of trigonelline, a compound found in various plant species. This research helps in understanding the metabolic pathways involved in plant biochemistry (Joshi & Handler, 1960).
Tuberculosis Biomarker Detection : Methyl nicotinate serves as an important biomarker for tuberculosis. A study used a biosensor electrode based on cobalt nanoparticles and reduced graphene oxide to detect and measure methyl nicotinate in human blood, offering a novel approach for early TB detection (Bairagi et al., 2019).
Safety And Hazards
Methyl 4-(trifluoromethyl)nicotinate is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUABQNZKSSKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379654 | |
Record name | methyl 4-(trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)nicotinate | |
CAS RN |
175204-82-7 | |
Record name | methyl 4-(trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(trifluoromethyl)nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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